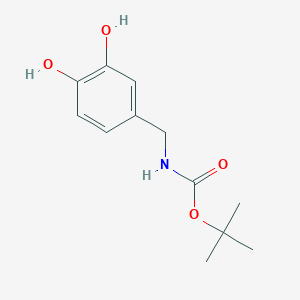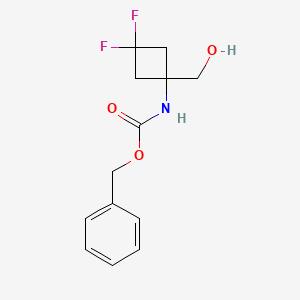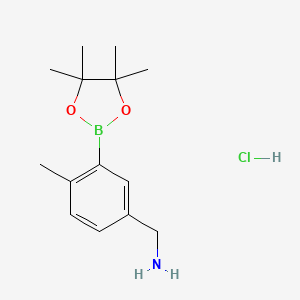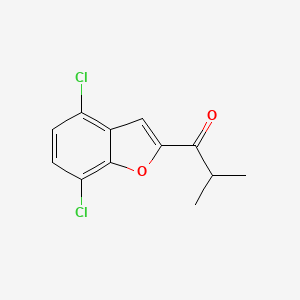
1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions of the benzofuran ring, and a 2-methylpropan-1-one group attached to the 2 position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 4,7-dichlorobenzofuran, which can be prepared through the chlorination of benzofuran.
Acylation Reaction: The 4,7-dichlorobenzofuran undergoes an acylation reaction with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of benzofuran to produce 4,7-dichlorobenzofuran.
Continuous Acylation: Continuous flow reactors are used for the acylation step to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the benzofuran ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzofuran derivatives.
Applications De Recherche Scientifique
1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
4,7-Dichlorobenzofuran-2-carbaldehyde: Similar structure but with an aldehyde group instead of a ketone.
4,7-Difluorobenzofuran-2-yl-2-methylpropan-1-one: Similar structure but with fluorine atoms instead of chlorine.
5,7-Dimethylbenzofuran-2-yl-2-methylpropan-1-one: Similar structure but with methyl groups instead of chlorine.
Uniqueness: 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C12H10Cl2O2 |
|---|---|
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
1-(4,7-dichloro-1-benzofuran-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H10Cl2O2/c1-6(2)11(15)10-5-7-8(13)3-4-9(14)12(7)16-10/h3-6H,1-2H3 |
Clé InChI |
HBRXLGYGPQWNIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC2=C(C=CC(=C2O1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13501510.png)

![tert-butyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13501518.png)

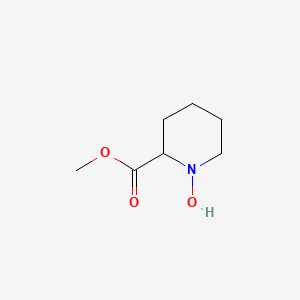

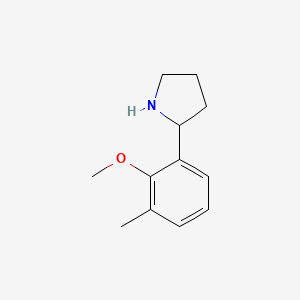
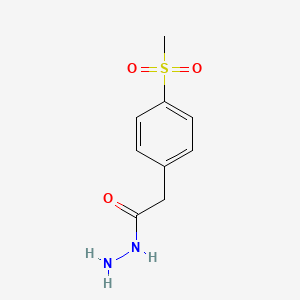
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13501561.png)
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate](/img/structure/B13501562.png)
![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)
